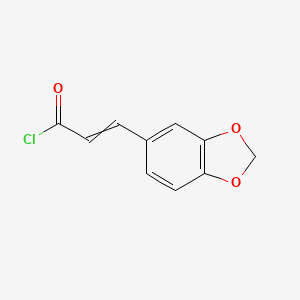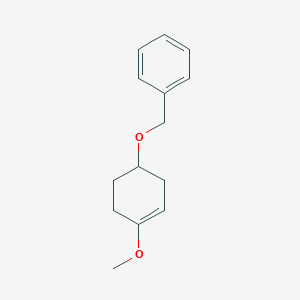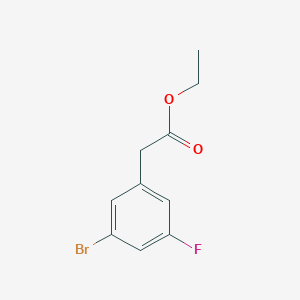
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a prop-2-enoyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more robust and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Hydroxy and Alkoxy Derivatives: Formed through addition reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction, respectively.
Aplicaciones Científicas De Investigación
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzodioxole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE can be compared with other benzodioxole derivatives, such as:
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enitrile: Contains a nitrile group, leading to different reactivity and applications.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol: Features a hydroxyl group, making it less reactive than the acyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H7ClO3 |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2 |
Clave InChI |
WBJQTHIVYWAEDD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)


![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)



![2-isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8759644.png)





